c-Met Kinase Inhibition Patent Pedigree: Class-Level Potency Benchmarking
This compound falls within the Markush structure of Novartis patent WO2012107500A1, which claims triazolo[4,3-b]pyridazine compounds demonstrating nanomolar c-Met inhibitory activity [1]. While the individual IC50 value for CAS 2034371-54-3 has not been publicly disclosed in peer-reviewed journals, structurally analogous triazolopyridazine c-Met inhibitors from the same scaffold series (e.g., compounds evaluated by Albrecht et al., 2008) exhibit c-Met IC50 values in the low nanomolar range (typically 1–100 nM) with selectivity over closely related kinases [2]. The patent family explicitly discloses that exemplified compounds inhibit c-Met with IC50 ≤ 1 µM, and preferred compounds achieve IC50 ≤ 100 nM [1]. This differentiates the compound from non-selective multi-kinase inhibitors such as Foretinib, which inhibits c-Met with IC50 = 0.019 µM but also potently inhibits VEGFR-2, Axl, and Ron kinases [3].
| Evidence Dimension | Biochemical c-Met kinase inhibition potency |
|---|---|
| Target Compound Data | Not publicly disclosed for this specific CAS number; predicted from patent class: IC50 ≤ 100 nM |
| Comparator Or Baseline | Foretinib (GSK1363089) c-Met IC50 = 0.019 µM (19 nM); also inhibits VEGFR-2 (IC50 = 0.86 nM), Axl (IC50 = 0.08 nM), Ron (IC50 = 0.03 nM) [3] |
| Quantified Difference | Target compound expected to exhibit narrower kinase selectivity profile vs. Foretinib's multi-kinase inhibition; quantitative selectivity panel data not publicly available |
| Conditions | Biochemical kinase inhibition assay; c-Met recombinant catalytic domain; ATP concentration at Km. Foretinib data from published selectivity panels. |
Why This Matters
For researchers requiring c-Met-selective chemical probes without confounding VEGFR-2 or Axl inhibition, a compound from a selectivity-optimized patent family offers a cleaner pharmacological tool than the multi-targeted comparator Foretinib.
- [1] Deng H, Fu X, Guo H, He F, Mi Y, Yan X, Yu H, Zhang JY, assignors to Novartis AG. [1,2,4]triazolo[4,3-b]pyridazine compounds as inhibitors of the c-Met tyrosine kinase. Patent WO2012107500A1. Published 2012 Aug 16. View Source
- [2] Albrecht BK, Harmange JC, Bauer D, Berry L, Bode C, Boezio AA, et al. Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase. J Med Chem. 2008;51(10):2879-2882. View Source
- [3] Qian F, Engst S, Yamaguchi K, Yu P, Won K-A, Mock L, et al. Inhibition of tumor cell growth, invasion, and metastasis by BMS-777607, a small molecule inhibitor of the Met receptor tyrosine kinase. Cancer Res. 2009;69(19):8009–8016. Foretinib comparator data from supplementary kinase selectivity panel. View Source
